N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
Compound Identifier: D668-0250 (ChemDiv)
Molecular Formula: C₁₁H₁₀FN₃O₄S
Molecular Weight: 299.28 g/mol
IUPAC Name: N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
This sulfonamide-pyrimidine hybrid features a fluorophenyl group at the sulfonamide nitrogen, a hydroxyl group at position 2, and a methyl substituent at position 4 of the pyrimidine ring. Key physicochemical properties include:
- logP: 0.057 (lipophilicity index)
- Hydrogen Bond Donors/Acceptors: 3/8
- Polar Surface Area (PSA): 92.67 Ų
- Water Solubility (LogSw): -2.26 (poor aqueous solubility)
- Rotatable Bonds: 3
Properties
Molecular Formula |
C11H10FN3O4S |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10FN3O4S/c1-6-9(10(16)14-11(17)13-6)20(18,19)15-8-4-2-7(12)3-5-8/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
LEMKIENZHRTKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a sulfonamide derivative under acidic or basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogen-Substituted Analogues
Key Insight :
The position and size of halogen substituents (F, Cl, Br, I) on aromatic rings often influence bioactivity through electronic effects (e.g., electronegativity) rather than steric bulk.
- Example 1: In a series of N-substituted maleimides (e.g., N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) vs.
Comparison Table :
| Compound ID | Substituent (R) | Molecular Weight | logP | Key Biological Note |
|---|---|---|---|---|
| D668-0250 | 4-Fluorophenyl | 299.28 | 0.057 | High PSA (92.67 Ų) |
| N-(4-Chlorophenyl)maleimide | 4-Chlorophenyl | 247.67 | N/A | IC₅₀ = 7.24 μM (MGL inhibition) |
| N-(4-Iodophenyl)maleimide | 4-Iodophenyl | 345.11 | N/A | IC₅₀ = 4.34 μM (MGL inhibition) |
Pyrimidine-Based Sulfonamides
Key Insight :
Substituents on the pyrimidine ring and sulfonamide nitrogen modulate solubility, target affinity, and metabolic stability.
- Example 1: N-(2,5-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (D668-0239) Molecular Weight: 309.34 g/mol logP: Not reported, but methyl groups likely increase lipophilicity vs. D668-0250.
Example 2 : 2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Comparison Table :
Fluorophenyl vs. Methoxyphenyl Derivatives
Key Insight :
Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., fluoro) groups influence molecular conformation and intermolecular interactions.
- Example: N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structural Note: Intramolecular N–H⋯N hydrogen bonding stabilizes the pyrimidine ring conformation, with dihedral angles between substituents ranging from 12.0° to 86.1° . Contrast with D668-0250: The methoxy group in this compound enhances hydrogen-bond acceptor capacity, while D668-0250’s sulfonamide group provides stronger acidity (pKa = 0.47) for ionic interactions.
Biological Activity
N-(4-fluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that lead to the formation of the pyrimidine core. The introduction of the 4-fluorophenyl group and the sulfonamide moiety are crucial for enhancing biological activity.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit inhibitory effects on HIV integrase, an enzyme critical for viral replication. A study demonstrated that certain derivatives could inhibit the strand transfer reaction in vitro, with some compounds showing an IC50 value as low as 0.65 µM . However, these compounds did not demonstrate significant antiviral activity in cell culture assays, suggesting limitations in their effectiveness as anti-HIV agents.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various bacterial strains. Preliminary findings suggest moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production.
The biological activity of this compound can be attributed to its structural features:
- Pyrimidine Core : The dihydropyrimidine structure is known for its ability to interact with various biological targets.
- Fluorophenyl Group : The presence of the fluorinated phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.
- Hydroxy and Sulfonamide Groups : These functional groups contribute to hydrogen bonding interactions, which are critical for biological activity.
Case Studies
Several studies have been conducted to evaluate the biological properties of this compound:
- HIV Integrase Inhibition : A specific study focused on synthesizing derivatives for evaluating their inhibitory effects on HIV integrase. The most active derivative showed promising results in isolated enzyme assays but failed to translate into effective antiviral activity in cell cultures .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against various pathogens, revealing that certain derivatives exhibited significant antibacterial properties against Staphylococcus aureus and Enterococcus faecalis .
Data Summary
| Property | Value |
|---|---|
| IC50 (HIV Integrase) | 0.65 µM |
| MIC (Gram-positive bacteria) | 15.625 - 62.5 μM |
| Structural Features | Pyrimidine core, Fluorophenyl group, Hydroxy and Sulfonamide groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
